

A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-threonine (N- α -Fmoc-D-threonine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).^[1] As an N-terminally protected form of the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their circulating half-life.^[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.^{[3][4]}

This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the biological context for its use in drug development.

Core Physicochemical Properties

The fundamental properties of Fmoc-D-threonine are summarized below. These values are critical for reaction setup, purification, and analytical characterization.

Property	Value	Reference(s)
Synonyms	Fmoc-D-Thr-OH, N-(9-Fluorenylmethoxycarbonyl)-D-threonine	[1] [5]
CAS Number	118609-38-4; 157355-81-2	[1]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[1] [5]
Molecular Weight	341.36 g/mol	[5]
Appearance	White to off-white powder or crystalline solid	[1] [5]
Melting Point	95 - 97 °C	[1]
Optical Rotation	[α]D ²⁰ = +16 ± 1° (c=1 in DMF); +5.0 to +7.0° (c=1 in MeOH)	[1]
Solubility	Soluble in methanol and Dimethylformamide (DMF)	[5]
Storage Conditions	2 - 8 °C, keep in a dry place	[1] [5]

Spectroscopic and Analytical Data

Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-threonine before its use in synthesis.

Analysis	Specification	Reference(s)
Purity (HPLC)	≥97% to ≥98%	[1]
Enantiomeric Purity	≥99.5%	
Identity (IR)	Conforms to structure	

Spectroscopic Characteristics:

- Nuclear Magnetic Resonance (NMR): A ^1H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the threonine backbone (α -H, β -H), and a doublet for the methyl group (γ -CH₃).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=O stretch for the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Experimental Protocols

The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.^[6]

Protocol: Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine residue to a growing peptide chain on a solid support (e.g., Rink amide resin).

Materials:

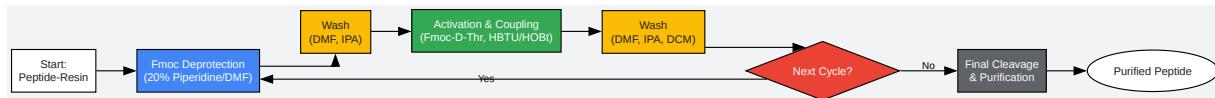
- Peptide-resin with a free N-terminal amine
- Fmoc-D-threonine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine^[7]
- Solvent: Anhydrous DMF (Dimethylformamide)^[7]
- Deprotection solution: 20% (v/v) piperidine in DMF^{[4][7]}

- Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)

Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[7]
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]
 - Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
- Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]
- Amino Acid Activation:
 - In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOEt (3 eq.) in a minimal amount of DMF.[3]
 - Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating activation.
 - Allow the activation to proceed for 1-2 minutes.
- Coupling:
 - Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.
 - Agitate the mixture at room temperature for 1-2 hours.
 - The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).[8]

- **Washing:** Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2), and DCM (x3) to remove excess reagents and byproducts.[3]
- The peptide-resin is now ready for the next deprotection and coupling cycle.



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Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Protocol: Analytical Quality Control by HPLC

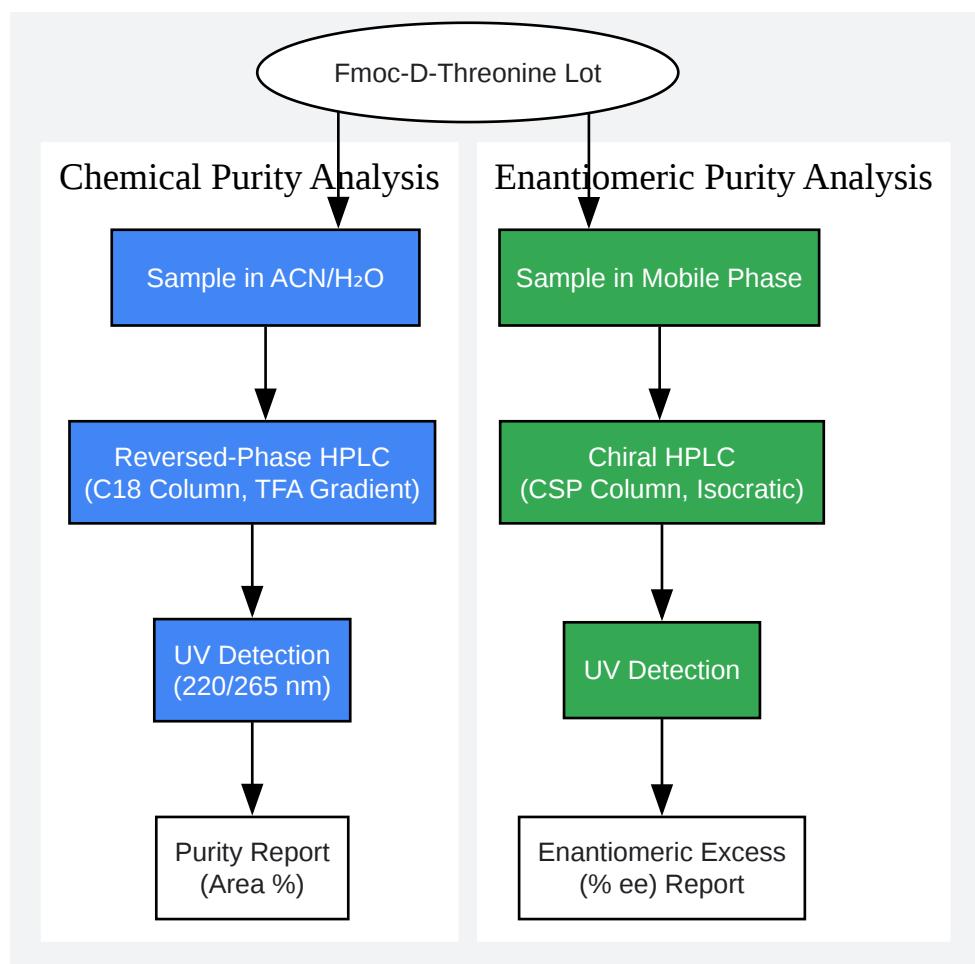
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-D-threonine.[9]

Methodology for Purity Analysis (Reversed-Phase HPLC):

- **Sample Preparation:** Prepare a standard solution of Fmoc-D-threonine in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
- **HPLC System:** Use a standard RP-HPLC system with a C18 column.
- **Mobile Phase:** A typical mobile phase gradient involves:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
 - Solvent B: Acetonitrile with 0.1% TFA
- **Gradient:** Run a linear gradient from low %B to high %B over 20-30 minutes to elute the compound.
- **Detection:** Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the Fmoc group).[9]
- **Analysis:** Purity is determined by integrating the peak area of the main compound relative to the total peak area.

Methodology for Enantiomeric Purity (Chiral HPLC):

- System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase (CSP) column.[9]
- Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier (e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]
- Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total area.

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Caption: Analytical workflow for quality control of Fmoc-D-threonine.

Biological and Pharmacological Context

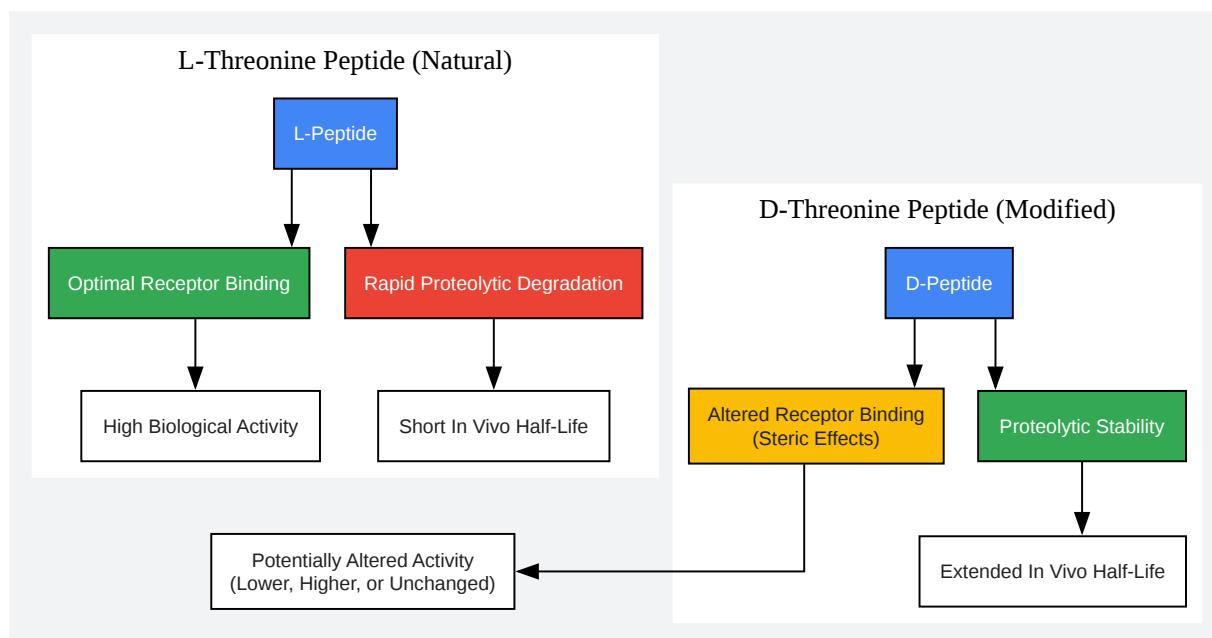
The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide sequence. This modification can have profound effects on the peptide's pharmacological properties.

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential.^[2] Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.^[2] This strategy significantly increases the peptide's stability and *in vivo* half-life.

However, this modification is not without potential consequences. The stereochemistry of amino acid side chains is often critical for high-affinity receptor binding and subsequent signal transduction.^[2] Changing an L-threonine to a D-threonine can alter the peptide's three-dimensional conformation, which may lead to:

- Reduced Binding Affinity (Higher K_d): The D-amino acid may introduce steric hindrance in the receptor's binding pocket.^[2]
- Altered Biological Activity (Higher IC_{50}): The precise orientation of the side chain may be necessary for agonistic or antagonistic activity.
- Unchanged or even Enhanced Activity: In some cases, the conformational change induced by the D-amino acid may be beneficial for receptor interaction.

Therefore, the substitution of L-threonine with D-threonine represents a trade-off between enhanced stability and potentially altered biological function, which must be empirically evaluated for each specific peptide therapeutic.^[2]



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Caption: Conceptual impact of D-threonine substitution on peptide properties.

Conclusion

Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the precise incorporation of D-threonine into synthetic peptides. This strategic modification is a powerful tool for researchers and drug developers aiming to overcome the inherent instability of natural peptides, thereby enabling the creation of more robust and effective peptide-based therapeutics. Careful analytical quality control and empirical evaluation of biological activity are paramount to successfully leveraging the benefits of D-amino acid incorporation.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. FMOC-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. digital.csic.es [digital.csic.es]
- 9. phenomenex.com [phenomenex.com]
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